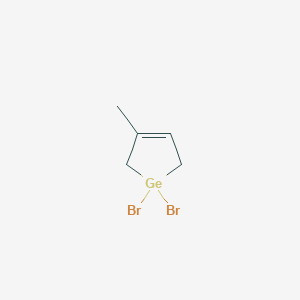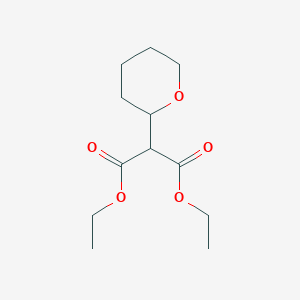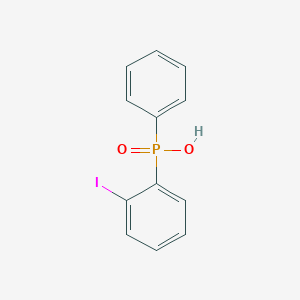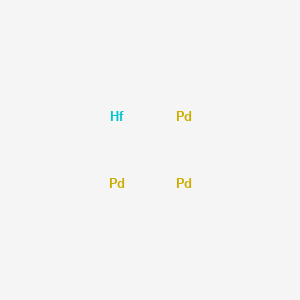
Hafnium--palladium (1/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hafnium–palladium (1/3) is an intermetallic compound composed of hafnium and palladium in a 1:3 ratio. This compound is part of the broader hafnium-palladium system, which has been studied for its unique crystal structures and phase equilibria
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of hafnium–palladium (1/3) typically involves high-temperature synthesis methods. One common approach is the direct reaction of elemental hafnium and palladium at elevated temperatures. The reaction is carried out in a controlled atmosphere to prevent oxidation and contamination. The elements are mixed in the desired stoichiometric ratio and heated to temperatures above 1000°C to facilitate the formation of the intermetallic compound .
Industrial Production Methods
Industrial production of hafnium–palladium (1/3) may involve advanced techniques such as arc melting or induction melting. These methods ensure uniform mixing and high purity of the final product. The molten mixture is then cooled rapidly to obtain the desired phase. The use of high-purity starting materials and controlled atmospheres is crucial to achieving high-quality hafnium–palladium (1/3) for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Hafnium–palladium (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of both hafnium and palladium.
Common Reagents and Conditions
Oxidation: Hafnium–palladium (1/3) can react with oxygen at elevated temperatures to form oxides. The reaction typically occurs at temperatures above 500°C.
Reduction: Reduction reactions involving hafnium–palladium (1/3) often require strong reducing agents such as hydrogen gas or alkali metals.
Major Products Formed
Oxidation: Hafnium dioxide (HfO2) and palladium oxide (PdO).
Reduction: Elemental hafnium and palladium.
Substitution: Hafnium tetrahalides (HfX4) and palladium halides (PdX2), where X represents a halogen.
Scientific Research Applications
Hafnium–palladium (1/3) has a wide range of scientific research applications due to its unique properties:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology: Investigated for potential use in biomedical applications, such as drug delivery systems and imaging agents.
Medicine: Explored for its potential in cancer treatment due to its ability to generate reactive oxygen species.
Industry: Utilized in high-temperature applications, such as aerospace components and nuclear reactors, due to its excellent thermal stability and corrosion resistance
Mechanism of Action
The mechanism of action of hafnium–palladium (1/3) involves its interaction with molecular targets and pathways. In catalytic applications, the compound facilitates the activation and transformation of reactants through its unique electronic structure. The palladium component plays a crucial role in binding and activating substrates, while the hafnium component provides structural stability and resistance to deactivation .
Comparison with Similar Compounds
Similar Compounds
Hafnium–platinum (1/3): Similar in structure and properties, but with platinum instead of palladium.
Hafnium–nickel (1/3): Another intermetallic compound with nickel, exhibiting different catalytic properties.
Zirconium–palladium (1/3): Similar to hafnium–palladium (1/3) but with zirconium, showing comparable chemical behavior due to the similar ionic radii of hafnium and zirconium
Uniqueness
Hafnium–palladium (1/3) is unique due to its combination of high thermal stability, excellent catalytic properties, and resistance to oxidation and corrosion. These characteristics make it particularly valuable in high-temperature and harsh chemical environments, distinguishing it from other similar compounds .
Properties
CAS No. |
12298-59-8 |
|---|---|
Molecular Formula |
HfPd3 |
Molecular Weight |
497.7 g/mol |
IUPAC Name |
hafnium;palladium |
InChI |
InChI=1S/Hf.3Pd |
InChI Key |
XBVWQKSGNBFRNY-UHFFFAOYSA-N |
Canonical SMILES |
[Pd].[Pd].[Pd].[Hf] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-ethylphenyl)methylideneamino]-2,4-dinitroaniline](/img/structure/B14732845.png)


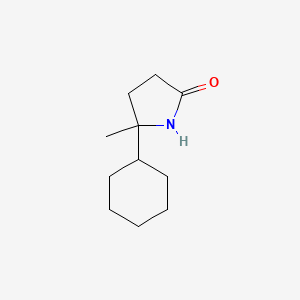

![Diethyl[2-(2,4,5-trichlorophenoxy)ethyl]phosphonate](/img/structure/B14732881.png)
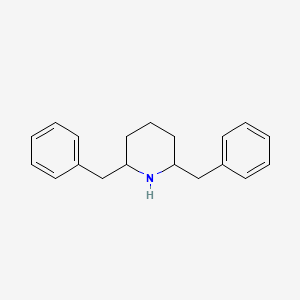
![1-[1-(2-Hydroxyethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one](/img/structure/B14732889.png)
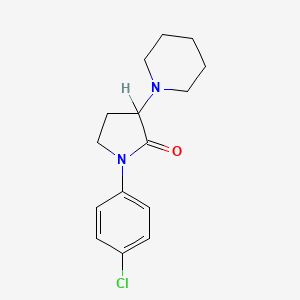
![N-(2,4-dimethylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B14732895.png)
